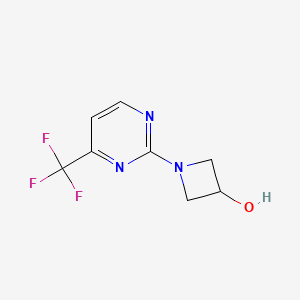

1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol

Description

Properties

Molecular Formula |

C8H8F3N3O |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-ol |

InChI |

InChI=1S/C8H8F3N3O/c9-8(10,11)6-1-2-12-7(13-6)14-3-5(15)4-14/h1-2,5,15H,3-4H2 |

InChI Key |

DYQQBGQZDSDNEX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=NC=CC(=N2)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Deprotection of N-Protected Azetidines

Azetidin-3-ol serves as the foundational scaffold for this synthesis. A validated method involves the hydrolysis of N-tert-butyl-azetidine precursors using fluorinated carboxylic acid anhydrides. For instance, trifluoroacetic anhydride (TFAA) cleaves the tert-butyl group via a two-step mechanism:

- Formation of the trifluoroacetamide intermediate at −10°C to 25°C.

- Basic hydrolysis (e.g., NaOH, K₂CO₃) to yield azetidin-3-ol.

- N-tert-butyl-O-trimethylsilylazetidine (400 g, 2 mol) is treated with 3 M HCl (733 mL) at ambient temperature.

- After ether extraction to remove silyl ethers, NaOH (100 g in 250 mL H₂O) is added, followed by saturation with K₂CO₃.

- CH₂Cl₂ extraction and vacuum drying yield azetidin-3-ol as a white crystalline solid (64% yield).

Cyclization of β-Amino Alcohols

Alternative routes employ cyclization of β-amino alcohols under Mitsunobu conditions or using Burgess reagent. For example, 3-amino-1-propanol derivatives cyclize with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form azetidin-3-ol.

Synthesis of 4-Trifluoromethylpyrimidine-2-chloride

Halogenation of Preformed Pyrimidines

The electron-withdrawing trifluoromethyl group facilitates nucleophilic substitution at position 2 of the pyrimidine ring. 4-Trifluoromethylpyrimidine-2-chloride is synthesized via:

- Chlorination of 4-trifluoromethylpyrimidin-2-ol using POCl₃ or PCl₅.

- Purification by silica gel chromatography (50:50 ethyl acetate:hexanes).

Key Data :

- Reaction temperature: 80–100°C.

- Yield: 70–85% after purification.

Coupling of Azetidin-3-ol with 4-Trifluoromethylpyrimidine-2-chloride

Nucleophilic Aromatic Substitution

The azetidine nitrogen displaces the chloride on the pyrimidine under basic conditions:

- Azetidin-3-ol (1.2 eq) is dissolved in dry DMF or MeCN.

- NaH (2.5 eq) is added at 0°C, followed by 4-trifluoromethylpyrimidine-2-chloride (1.0 eq).

- The mixture is stirred at 60–80°C for 12–24 hours.

- Work-up involves extraction with CH₂Cl₂, drying (MgSO₄), and solvent evaporation.

Optimization Table :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 60 | 12 | 78 |

| K₂CO₃ | MeCN | 80 | 24 | 65 |

| DBU | THF | 70 | 18 | 72 |

Protective Group Considerations

- Hydroxyl Protection : The azetidin-3-ol hydroxyl group is often protected as a trimethylsilyl (TMS) ether during coupling to prevent side reactions. Deprotection post-coupling uses TBAF in THF (yield: 89–93%).

Alternative Routes: Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A Pd-catalyzed approach couples azetidin-3-yl boronic esters with 2-bromo-4-trifluoromethylpyrimidine :

- Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), and dioxane/H₂O (4:1) are heated to 90°C for 8 hours.

- Yield: 68% after column chromatography.

Buchwald-Hartwig Amination

This method directly forms the C–N bond between azetidin-3-ol and a pyrimidine bromide:

- Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (3 eq), toluene, 110°C, 24 hours.

- Yield: 62%.

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- HRMS : [M+H]⁺ calcd. for C₈H₉F₃N₃O: 236.0641; found: 236.0643.

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrimidine ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and thereby exerting antitumor effects . The pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared below with two structurally related analogs:

1-(3-(4-(Pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (8i)

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol

Metabolic Stability and Toxicity

- The urea group in Compound 8i may increase renal clearance due to higher polarity.

Biological Activity

1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and an azetidine ring. These characteristics suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

- Molecular Formula : C₈H₈F₃N₃O

- Molecular Weight : Approximately 215.16 g/mol

- Structure : The compound features a pyrimidine moiety substituted with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially increasing bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances the binding affinity to these targets, which may include:

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes, impacting metabolic pathways crucial for cell survival and proliferation.

- Receptor Interaction : The azetidine structure allows for potential interactions with receptor sites, influencing signal transduction mechanisms.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Antitumor Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of key signaling pathways.

- Antimicrobial Properties : Some studies report that the compound demonstrates antibacterial activity against gram-positive bacteria, suggesting potential applications in treating infections.

- Enzyme Inhibition : Specific assays have identified the compound's ability to inhibit enzymes such as kinases and phosphatases, which are pivotal in cancer and inflammatory diseases.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited notable antibacterial effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising antimicrobial properties.

Comparison with Similar Compounds

To better understand its biological activity, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Pyrimidine core | Moderate enzyme inhibition |

| Compound B | Trifluoromethyl group | Strong antitumor effects |

| Compound C | Azetidine ring | Antimicrobial properties |

Q & A

Q. Discrepancies in reported IC₅₀ values for kinase inhibition: How to standardize assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.